molecular formula C27H24N2O4S B11147921 ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

Cat. No.: B11147921
M. Wt: 472.6 g/mol
InChI Key: APINEEKRTLUYPC-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a complex organic compound with a unique structure that combines elements of chromene, thiazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, 2-methylchromene, and various thiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reagent concentrations would be essential to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate can be compared with other similar compounds, such as:

    Chromene derivatives: These compounds share the chromene core and may exhibit similar biological activities.

    Thiazole derivatives: These compounds contain the thiazole ring and are often studied for their antimicrobial properties.

    Pyrimidine derivatives: These compounds include the pyrimidine ring and are widely used in medicinal chemistry.

The uniqueness of this compound lies in its combination of these three structural elements, which may confer distinct properties and applications.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O4S/c1-4-32-26(31)23-16(2)28-27-29(24(23)18-10-6-5-7-11-18)25(30)22(34-27)15-20-14-19-12-8-9-13-21(19)33-17(20)3/h5-15,17,24H,4H2,1-3H3/b22-15-

InChI Key

APINEEKRTLUYPC-JCMHNJIXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.